3-Hydroxy-4-methoxyphenylthiourea
Description
3-Hydroxy-4-methoxyphenylthiourea is a thiourea derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position.
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(4-6(7)11)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13) |
InChI Key |
UDFGPARIXQDPJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
Compounds with the 3-hydroxy-4-methoxyphenyl backbone but differing functional groups exhibit distinct physicochemical and biological behaviors:
Key Observations :
- Solubility: Thiourea derivatives are generally less polar than carboxylic acids (e.g., 3-Methoxy-4-hydroxyphenylacetic acid ) but more hydrophilic than acetophenones (e.g., 3-Hydroxy-4-methoxyacetophenone ).
- Reactivity : The thiourea group facilitates nucleophilic reactions (e.g., alkylation), whereas aldehydes (e.g., 3-Methoxy-4-hydroxyphenylglycolaldehyde ) undergo oxidation or condensation.
Substituent Position Effects
The position of substituents on the phenyl ring significantly influences electronic and steric properties:
- highlights a corrigendum for Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, where the methoxy and hydroxy groups occupy positions 4 and 3, respectively. This substitution pattern aligns with 3-Hydroxy-4-methoxyphenylthiourea, suggesting similar resonance effects (electron-donating methoxy enhances para-directing ability) .
- In contrast, compounds like 1-(3-Chloro-4-methylphenyl)-2-thiourea feature electron-withdrawing (chloro) and electron-donating (methyl) groups, altering thiourea’s acidity and binding affinity.
Comparison with Other Thiourea Derivatives
1-(3-Chloro-4-methylphenyl)-2-thiourea
- Substituents : 3-chloro (electron-withdrawing) and 4-methyl (electron-donating).
- Impact :
- Increased acidity of thiourea protons due to chloro’s inductive effect.
- Enhanced lipophilicity compared to 3-Hydroxy-4-methoxyphenylthiourea (hydroxy and methoxy are polar).
- Applications : Likely used in agrochemicals or as a corrosion inhibitor due to stability from chloro substitution.
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